molecular formula C17H23N3O5 B4980655 N-benzyl-2-[2-[(2-morpholin-4-yl-2-oxoethyl)amino]-2-oxoethoxy]acetamide

N-benzyl-2-[2-[(2-morpholin-4-yl-2-oxoethyl)amino]-2-oxoethoxy]acetamide

Cat. No.: B4980655
M. Wt: 349.4 g/mol
InChI Key: MPDUTXMCTHFPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

N-benzyl-2-[2-[(2-morpholin-4-yl-2-oxoethyl)amino]-2-oxoethoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c21-15(18-10-14-4-2-1-3-5-14)12-25-13-16(22)19-11-17(23)20-6-8-24-9-7-20/h1-5H,6-13H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDUTXMCTHFPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CNC(=O)COCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-[2-[(2-morpholin-4-yl-2-oxoethyl)amino]-2-oxoethoxy]acetamide typically involves multiple steps. One common method includes the reaction of benzylamine with 2-chloro-N-(2-morpholin-4-yl-2-oxoethyl)acetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-[2-[(2-morpholin-4-yl-2-oxoethyl)amino]-2-oxoethoxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-benzyl-2-[2-[(2-morpholin-4-yl-2-oxoethyl)amino]-2-oxoethoxy]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities. It may act as a lead compound for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of N-benzyl-2-[2-[(2-morpholin-4-yl-2-oxoethyl)amino]-2-oxoethoxy]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, triggering signaling pathways that result in therapeutic outcomes .

Comparison with Similar Compounds

  • N-benzyl-2-(4-morpholinyl)acetamide
  • N-benzyl-2-(morpholin-4-yl)ethylamine
  • N-benzyl-2-(morpholin-4-yl)ethanol

Comparison: N-benzyl-2-[2-[(2-morpholin-4-yl-2-oxoethyl)amino]-2-oxoethoxy]acetamide is unique due to its specific structural features, such as the presence of both a morpholine ring and an acetamide group. This combination imparts distinct physicochemical properties and biological activities compared to similar compounds. For instance, the additional oxo groups in the compound may enhance its binding affinity to certain molecular targets, making it more effective in specific applications .

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